1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
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Overview
Description
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene is an organic compound with a complex structure It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene typically involves multiple steps. One common method includes the chlorination of a suitable precursor, followed by the introduction of the difluoromethoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene: Lacks the difluoromethoxy group.
1-Chloro-3-(difluoromethoxy)benzene: Lacks the chloropropyl group.
2-(3-Chloropropyl)-3-(difluoromethoxy)benzene: Different positioning of the chlorine atom.
Uniqueness
1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications and research studies.
Properties
Molecular Formula |
C10H10Cl2F2O |
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Molecular Weight |
255.08 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-3-7-8(12)4-1-5-9(7)15-10(13)14/h1,4-5,10H,2-3,6H2 |
InChI Key |
ULJFIHCOUKBWNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCCl)OC(F)F |
Origin of Product |
United States |
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